An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1-tosylmethylisocyanide
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1-tosylmethylisocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1-tosylmethylisocyanide, a versatile reagent in organic synthesis. This compound belongs to the class of α-substituted tosylmethyl isocyanides (TosMICs), which are valuable building blocks for the construction of various nitrogen-containing heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development.
Introduction
1-Methyl-1-tosylmethylisocyanide (CAS No. 58379-80-9) is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC). The introduction of a methyl group at the α-carbon modifies the steric and electronic properties of the reagent, influencing its reactivity and the stereochemical outcome of subsequent reactions. The core structure features a central carbon atom bonded to a methyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group serves as a good leaving group and, together with the isocyanide moiety, increases the acidity of the α-proton, facilitating a variety of chemical transformations.
Synthesis of 1-Methyl-1-tosylmethylisocyanide
The synthesis of 1-Methyl-1-tosylmethylisocyanide is generally achieved through a two-step process. The first step involves the formation of the intermediate, N-(1-tosylethyl)formamide, via a Mannich-type reaction. The subsequent step is the dehydration of this formamide to yield the target isocyanide. While a specific detailed protocol for the methyl derivative is not extensively reported, the following procedures are adapted from established methods for the synthesis of analogous α-substituted TosMIC derivatives.[1][2]
Experimental Protocols
Step 1: Synthesis of N-(1-tosylethyl)formamide
This procedure is adapted from the synthesis of N-(α-tosylbenzyl)formamide.[1]
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Materials and Reagents:
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Acetaldehyde
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p-Toluenesulfinic acid
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Formamide
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Chlorotrimethylsilane (TMSCl)
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Acetonitrile (anhydrous)
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Toluene (anhydrous)
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tert-Butyl methyl ether (TBME)
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Water (deionized)
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-
Procedure:
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To a stirred solution of formamide (2.5 equivalents) in a 1:1 mixture of anhydrous acetonitrile and anhydrous toluene, add acetaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 50°C for 4-5 hours.
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Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.
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Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).
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Add water and cool the mixture to 0°C to precipitate the product.
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Collect the white solid, N-(1-tosylethyl)formamide, by filtration, wash with cold TBME, and dry under vacuum. This intermediate can often be used in the next step without further purification.
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Step 2: Dehydration of N-(1-tosylethyl)formamide to 1-Methyl-1-tosylmethylisocyanide
This procedure is adapted from the dehydration of N-(α-tosylbenzyl)formamide.[1]
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Materials and Reagents:
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N-(1-tosylethyl)formamide (from Step 1)
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Phosphorus oxychloride (POCl₃)
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Triethylamine (NEt₃)
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Tetrahydrofuran (THF, anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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-
Procedure:
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Suspend N-(1-tosylethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere.
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Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.
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Cool the mixture to 0°C in an ice bath.
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Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
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Quench the reaction by the slow addition of ice-cold water.
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Extract the product with ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 1-Methyl-1-tosylmethylisocyanide by recrystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexanes) or by column chromatography on silica gel to yield the final product.
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Synthesis Workflow
Caption: Workflow for the synthesis of 1-Methyl-1-tosylmethylisocyanide.
Characterization of 1-Methyl-1-tosylmethylisocyanide
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-Methyl-1-tosylmethylisocyanide.
Physicochemical Properties
The known physicochemical properties of 1-Methyl-1-tosylmethylisocyanide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 58379-80-9 | [3] |
| Molecular Formula | C₁₀H₁₁NO₂S | [3][4][5] |
| Molecular Weight | 209.26 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 46 °C | [3] |
| Storage | Store at -20°C | [3] |
Spectroscopic Data
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | - A strong and sharp absorption band for the isocyanide (N≡C) stretching vibration is expected in the range of 2150-2110 cm⁻¹. - Strong absorptions for the symmetric and asymmetric S=O stretching of the tosyl group are expected around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹. |
| ¹H NMR Spectroscopy | - A singlet for the methyl protons of the tosyl group (approx. 2.4 ppm). - A doublet for the methyl protons of the ethyl group. - A quartet for the methine proton (α-proton). - Two doublets in the aromatic region for the protons of the p-substituted benzene ring (approx. 7.3-7.8 ppm). |
| ¹³C NMR Spectroscopy | - A signal for the isocyanide carbon (C≡N) is expected in the region of 155-170 ppm. - Signals for the methyl carbon of the tosyl group and the methyl carbon of the ethyl group. - A signal for the α-carbon. - Signals for the aromatic carbons of the tosyl group. |
| Mass Spectrometry (MS) | - The mass spectrum should show the molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of the isocyanide group, the methyl group, and the tosyl group are expected. |
Characterization Workflow
Caption: Logical workflow for the characterization of the final product.
Applications in Organic Synthesis
1-Methyl-1-tosylmethylisocyanide, like other TosMIC derivatives, is a valuable reagent in the synthesis of various heterocyclic compounds. Its primary application lies in the Van Leusen reaction and its variations for the synthesis of imidazoles, oxazoles, and pyrroles.[7][8] The presence of the α-methyl group can provide steric influence and a potential stereocenter, which can be exploited in the synthesis of more complex and chiral molecules.
Safety and Handling
Isocyanides are generally toxic and should be handled with caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 1-Methyl-1-tosylmethylisocyanide is moisture-sensitive and should be stored under an inert atmosphere at a low temperature.[6] It is also reported to be thermally unstable at elevated temperatures.[1]
Conclusion
This technical guide outlines the synthesis and characterization of 1-Methyl-1-tosylmethylisocyanide. While specific experimental and spectroscopic data for this particular derivative are limited in publicly accessible literature, the provided protocols, adapted from well-established procedures for analogous compounds, offer a reliable pathway for its preparation. The predicted characterization data serves as a useful reference for researchers. The versatility of this reagent in the construction of heterocyclic frameworks makes it a valuable tool for professionals in synthetic and medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-METHYL-1-TOSYLMETHYL ISOCYANIDE | 58379-80-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
